3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenoxymethyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The phenoxymethyl group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.
The phenylsulfonyl group is often introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine or other nucleophile. The final step involves coupling the oxadiazole intermediate with the phenylsulfonyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenol moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenoxymethyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tumor agent due to its ability to release nitric oxide and induce apoptosis in cancer cells.
Materials Science: The compound can be used in the synthesis and modification of polymers, particularly through thiol-phenylsulfone substitution reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including those with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide involves its ability to release nitric oxide, which can induce apoptosis in cancer cells by regulating apoptotic proteins . The phenylsulfonyl group may also interact with specific molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonyl Furoxans: These compounds also release nitric oxide and have been studied for their anti-tumor activities.
N-Methylpropanamide: A simpler amide derivative that lacks the oxadiazole and phenylsulfonyl groups.
Uniqueness
3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to its combination of an oxadiazole ring, phenoxymethyl group, and phenylsulfonyl group, which confer distinct chemical and biological properties. Its ability to release nitric oxide and induce apoptosis makes it particularly valuable in medicinal chemistry research.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c22-16(11-12-27(23,24)15-9-5-2-6-10-15)19-18-21-20-17(26-18)13-25-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVPYATUWLLANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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